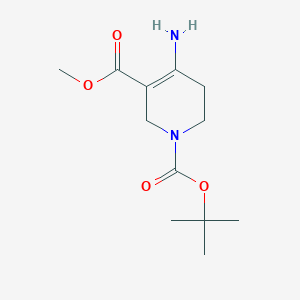

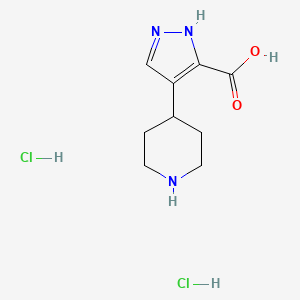

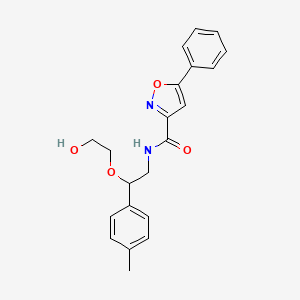

![molecular formula C8H5ClO4S3 B2463372 5-Methoxycarbonylthieno[2,3-b]thiophene-2-sulfonylchloride CAS No. 129949-97-9](/img/structure/B2463372.png)

5-Methoxycarbonylthieno[2,3-b]thiophene-2-sulfonylchloride

Vue d'ensemble

Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in condensation reactions, such as the Gewald and Paal–Knorr reactions mentioned above .Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary greatly depending on their specific structure. For example, 5-(Phenylsulfonyl)thiophene-2-sulfonylchloride is a solid with a molecular weight of 196.68 .Applications De Recherche Scientifique

Ocular Hypotensive Activity

5-Methoxycarbonylthieno[2,3-b]thiophene-2-sulfonylchloride derivatives have been studied for their potential in treating glaucoma. These compounds, particularly those with 5-substituents, show topical ocular hypotensive activity. Such activity is linked to their ability to inhibit carbonic anhydrase and their optimized water solubility and pKa to minimize pigment binding in the iris (Prugh et al., 1991).

Cyclization Studies

The compound has been a subject of study in cyclization reactions. Specifically, its derivatives have been analyzed in various solvents at different temperatures, contributing to a better understanding of the electrocyclic mechanism characterized by a late transition state (Noto, Rainieri, & Arnone, 1989).

Antimicrobial Applications

Derivatives of 5-Methoxycarbonylthieno[2,3-b]thiophene-2-sulfonylchloride have been synthesized and evaluated for antimicrobial properties. These compounds demonstrated significant biofilm reduction capacity against marine bacteria, showing potential as antimicrobial agents (Benneche et al., 2011).

Antimycobacterial Activity

Novel derivatives of this compound have been synthesized and tested for their antimycobacterial activity. These compounds, particularly those synthesized under specific conditions, showed significant activity against Mycobacterium tuberculosis, indicating potential as antimycobacterial agents (Balamurugan et al., 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 5-chlorosulfonylthieno[2,3-b]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO4S3/c1-13-7(10)5-2-4-3-6(16(9,11)12)15-8(4)14-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFRMRQFVOPBHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)SC(=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxycarbonylthieno[2,3-b]thiophene-2-sulfonylchloride | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

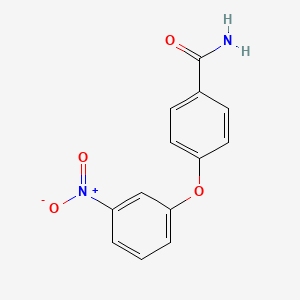

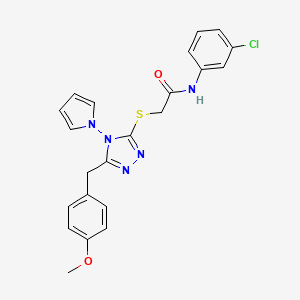

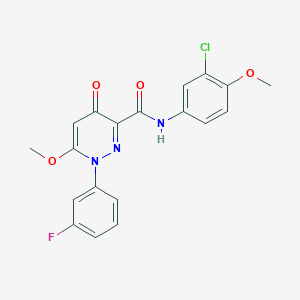

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2463293.png)

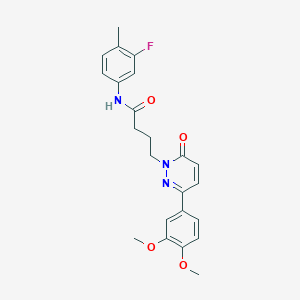

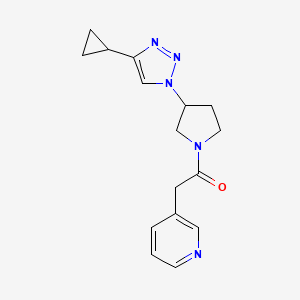

![2-methyl-N-{11-oxo-11-[(2-piperidinoethyl)amino]undecyl}acrylamide](/img/structure/B2463303.png)

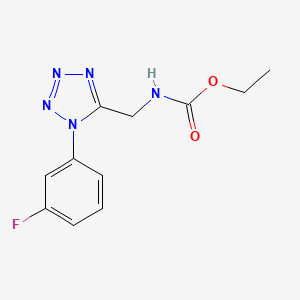

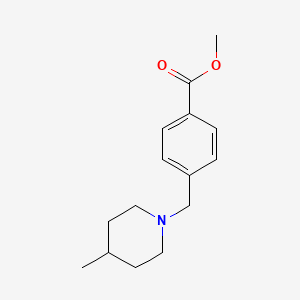

![N-[(3-Bromophenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2463312.png)